molecular formula C20H14BrN3O2 B3861908 N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide

N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide

Cat. No.: B3861908
M. Wt: 408.2 g/mol
InChI Key: WAJNGSGMCOPHFS-SFQUDFHCSA-N
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Description

Benzimidazole derivatives are important heterocyclic compounds with a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine (OPDA) with carboxylic acids or their derivatives . In one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .


Molecular Structure Analysis

The structure of synthesized benzimidazole derivatives is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, they can participate in nucleophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. Some benzimidazole derivatives have been found to display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new benzimidazole derivatives and studying their biological activities.

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2/c21-14-9-7-13(8-10-14)12-17(24-20(25)18-6-3-11-26-18)19-22-15-4-1-2-5-16(15)23-19/h1-12H,(H,22,23)(H,24,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJNGSGMCOPHFS-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide
Reactant of Route 2
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide
Reactant of Route 4
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide
Reactant of Route 6
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide

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